Apoptosis Induction vs. C2-Ceramide: A Mechanism-Based Dichotomy
In a direct head-to-head comparison, C6-ceramide, but not C2-ceramide, induces apoptosis in human HaCaT keratinocytes via the ceramide recycling pathway. While both compounds are cell-permeable, only C6-ceramide is hydrolyzed and reacylated into endogenous long-chain ceramides, which are the actual executioners of apoptosis [1]. This mechanism is absent for C2-ceramide, which fails to induce apoptosis [1]. Further, in HepG2 cells, 100 µM C6-ceramide treatment for 24 hours resulted in an apoptotic phenotype with a sub-G1 peak >20%, whereas an identical treatment with C2-ceramide induced a necrotic phenotype characterized by DNA smearing [2].
| Evidence Dimension | Cell death mechanism |
|---|---|
| Target Compound Data | Apoptosis (sub-G1 peak >20% by flow cytometry) |
| Comparator Or Baseline | C2-ceramide (Necrosis, DNA smearing) |
| Quantified Difference | Qualitative shift from necrosis to apoptosis |
| Conditions | Human hepatoma HepG2 cells treated with 100 µM for 24 hours |
Why This Matters
This demonstrates that C6-ceramide is the appropriate tool for studying canonical apoptotic pathways, whereas C2-ceramide is not and may confound results by inducing non-apoptotic cell death.
- [1] Takeda S, et al. Apoptosis occurs via the ceramide recycling pathway in human HaCaT keratinocytes. J Biochem. 2006;139(2):255-262. View Source
- [2] Cerezo A, et al. Commitment to apoptosis by ceramides depends on mitochondrial respiratory function, cytochrome C release and caspase-3 activation in HEP-G2 cells. Mol Cell Biochem. 2003;254(1-2):203-210. View Source
